molecular formula C13H18O2 B1670340 Dexibuprofen CAS No. 51146-56-6

Dexibuprofen

Cat. No. B1670340
CAS RN: 51146-56-6
M. Wt: 206.28 g/mol
InChI Key: HEFNNWSXXWATRW-JTQLQIEISA-N
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Patent
US05527832

Procedure details

Three grams of flurbiprofen and 30 g of poloxamer 237 were heated at 110° C. for 10 minutes to obtain a liquified mixture and cooled to 60° C. Into this mixture, 5 g of polyethylene glycol 300, 10 g of ethanol and 52 g of pH 4 buffer solution were added at 60° C. to obtain an ibuprofen gel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poloxamer 237
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol 300
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
buffer solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:16]([OH:18])=[O:17])[C:3]1[CH:4]=[CH:5][C:6]([C:10]2[CH:11]=[CH:12]C=CC=2)=[C:7](F)[CH:8]=1.[CH2:19](O)C>>[OH:18][C:16]([CH:2]([C:3]1[CH:8]=[CH:7][C:6]([CH2:10][CH:11]([CH3:12])[CH3:19])=[CH:5][CH:4]=1)[CH3:1])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=1C=CC(=C(C1)F)C=2C=CC=CC2)C(=O)O
Name
poloxamer 237
Quantity
30 g
Type
reactant
Smiles
Step Two
Name
polyethylene glycol 300
Quantity
5 g
Type
reactant
Smiles
Name
buffer solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a liquified mixture

Outcomes

Product
Name
Type
product
Smiles
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05527832

Procedure details

Three grams of flurbiprofen and 30 g of poloxamer 237 were heated at 110° C. for 10 minutes to obtain a liquified mixture and cooled to 60° C. Into this mixture, 5 g of polyethylene glycol 300, 10 g of ethanol and 52 g of pH 4 buffer solution were added at 60° C. to obtain an ibuprofen gel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poloxamer 237
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol 300
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
buffer solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:16]([OH:18])=[O:17])[C:3]1[CH:4]=[CH:5][C:6]([C:10]2[CH:11]=[CH:12]C=CC=2)=[C:7](F)[CH:8]=1.[CH2:19](O)C>>[OH:18][C:16]([CH:2]([C:3]1[CH:8]=[CH:7][C:6]([CH2:10][CH:11]([CH3:12])[CH3:19])=[CH:5][CH:4]=1)[CH3:1])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=1C=CC(=C(C1)F)C=2C=CC=CC2)C(=O)O
Name
poloxamer 237
Quantity
30 g
Type
reactant
Smiles
Step Two
Name
polyethylene glycol 300
Quantity
5 g
Type
reactant
Smiles
Name
buffer solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a liquified mixture

Outcomes

Product
Name
Type
product
Smiles
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.